molecular formula C6H7ClN2O4 B8076889 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride

1-methylimidazole-4,5-dicarboxylic acid;hydrochloride

Cat. No.: B8076889
M. Wt: 206.58 g/mol
InChI Key: TVEVTEVAAUDTBN-UHFFFAOYSA-N
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Description

1-methylimidazole-4,5-dicarboxylic acid;hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride can be synthesized through several methods. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidation of benzimidazole to open the ring structure, followed by further reactions to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the use of specific catalysts, controlled temperatures, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolecarboxamide derivatives, while substitution reactions can produce various N-substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as antagonists to cannabinoid receptors, thereby modulating various physiological processes . The compound’s structure allows it to participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its biological activity.

Comparison with Similar Compounds

Uniqueness: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylimidazole-4,5-dicarboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4.ClH/c1-8-2-7-3(5(9)10)4(8)6(11)12;/h2H,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVTEVAAUDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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